
2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by its multiple functional groups and heterocyclic structures. This compound features a benzamide core substituted with chlorine atoms and an indolinyl-thiophenyl ethyl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indolinyl and thiophenyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes may include:
Indole Synthesis: : Indole derivatives can be synthesized through various methods, such as the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.
Thiophene Synthesis: : Thiophene derivatives can be synthesized through methods like the Gewald reaction, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: : The indolinyl and thiophenyl components are then coupled using reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the benzamide core or the indolinyl-thiophenyl ethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation Products: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: : Reduction can yield amides, amines, or alcohols.
Substitution Products: : Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: : The compound may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: : Its unique chemical properties can be utilized in the development of new materials, catalysts, or chemical sensors.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide can be compared with other similar compounds, such as:
2,4-Dichlorobenzamide: : Similar core structure but lacks the indolinyl-thiophenyl ethyl group.
N-(2-(Indolin-1-yl)ethyl)benzamide: : Similar indolinyl group but different substituents on the benzamide core.
2,4-Dichloro-N-(2-(thiophen-2-yl)ethyl)benzamide: : Similar benzamide core but different indolinyl group.
These compounds may exhibit different biological activities and chemical properties due to variations in their structures.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-15-7-8-16(17(23)12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGPSAAUBMCPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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